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molecular formula C9H10Cl2O2 B8643731 2-(2,6-Dichloro-4-methylphenoxy)ethanol CAS No. 921630-64-0

2-(2,6-Dichloro-4-methylphenoxy)ethanol

Cat. No. B8643731
M. Wt: 221.08 g/mol
InChI Key: LZHCEVNRXVOGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799805B2

Procedure details

A sol. of 2-(2,6-dichloro-4-methyl-phenoxy)-ethanol (18.6 g, 84 mmol) in THF (360 mL) was cooled to 0° C. NaH (about 55% in oil, 6.60 g, about 153 mmol) was added in portions, and the mixture was stirred at rt for 30 min. A sol. of 2,5-dibrompyridine (18.0 g, 76.3 mmol) in THF (60 mL) was added dropwise, and the mixture was heated to reflux for 90 min. The mixture was allowed to cool to rt, and ice was added carefully. The solvents were partially removed under reduced pressure, and the residue was diluted with EtOAc. This mixture was washed with aq. sat. NH4Cl. The aq. layer was extracted back with EtOAc (2×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 3:97) yielded the title compound (22.7 g, 79%). LC-MS: tR=1.13 min; ES+: 378.08.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[O:4][CH2:5][CH2:6][OH:7].[H-].[Na+].Br[C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=1>C1COCC1>[Br:23][C:20]1[CH:21]=[CH:22][C:17]([O:7][CH2:6][CH2:5][O:4][C:3]2[C:2]([Cl:1])=[CH:11][C:10]([CH3:12])=[CH:9][C:8]=2[Cl:13])=[N:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC1=C(OCCO)C(=CC(=C1)C)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
ice was added carefully
CUSTOM
Type
CUSTOM
Details
The solvents were partially removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
This mixture was washed with aq. sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted back with EtOAc (2×)
WASH
Type
WASH
Details
extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (EtOAc/heptane 3:97)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCOC1=C(C=C(C=C1Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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